molecular formula C20H26N2O7S B8807961 DOLASETRON MESYLATE

DOLASETRON MESYLATE

Cat. No.: B8807961
M. Wt: 438.5 g/mol
InChI Key: QTFFGPOXNNGTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: DOLASETRON MESYLATE is synthesized through a series of chemical reactions involving the formation of its active metabolite, hydrodolasetron. The synthesis involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound .

Industrial Production Methods: In industrial settings, this compound monohydrate is produced in a controlled environment to maintain its purity and potency. The compound is freely soluble in water and propylene glycol, slightly soluble in ethanol, and slightly soluble in normal saline . The production process involves the use of acetate buffer in water for injection, ensuring the pH of the resulting solution is between 3.2 to 3.8 .

Chemical Reactions Analysis

Types of Reactions: DOLASETRON MESYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s stability and effectiveness in medical applications .

Common Reagents and Conditions: The compound is synthesized using reagents such as acetonitrile, water, and ammonium formate, with the addition of triethylamine to the acetonitrile portion . These reagents and conditions are crucial for the successful synthesis and stability of this compound monohydrate.

Major Products Formed: The primary product formed from these reactions is hydrodolasetron, the active metabolite responsible for the pharmacological activity of this compound monohydrate .

Properties

Molecular Formula

C20H26N2O7S

Molecular Weight

438.5 g/mol

IUPAC Name

methanesulfonic acid;(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate;hydrate

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2

InChI Key

QTFFGPOXNNGTGZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulphonic acid (0.34 mL, 5.24 mmol) is added to a solution of 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester (1.6 gr, 4.93 mmol) in acetone (20 mL) and under nitrogen, maintaining the reaction temperature around 25° C. Following stirring at 0° C. for 3 h, and at room temperature for one night, the solid that forms is filtered and washed with acetone. The product formed is recrystallised from isopropanol-water (95:5 by weight), to obtain 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester methanesulphonate monohydrate (1.71 gr, 79%) in the form of a white solid.
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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